Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine
Description
Properties
Molecular Formula |
C8H15N3S |
|---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
N-ethyl-2-(1-methylimidazol-2-yl)sulfanylethanamine |
InChI |
InChI=1S/C8H15N3S/c1-3-9-5-7-12-8-10-4-6-11(8)2/h4,6,9H,3,5,7H2,1-2H3 |
InChI Key |
FXHOMFXOYZUMSL-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCSC1=NC=CN1C |
Origin of Product |
United States |
Preparation Methods
Imidazole Ring Construction
The imidazole core can be synthesized via Debus–Radziszewski or Vilsmeier–Haack methods, with methylation at the nitrogen position being achieved through methylating agents such as methyl iodide or dimethyl sulfate.
- Starting from imidazole, methylation with methyl iodide in the presence of a base (e.g., potassium carbonate) yields 1-methylimidazole.
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Methyl iodide | Acetone | Reflux | ~85-90% |
Attachment of the Ethylamine Group
The final step involves nucleophilic substitution of the haloalkyl-sulfanyl intermediate with ethylamine.
- React the haloalkyl-sulfanyl compound with excess ethylamine in ethanol or methanol.
- Heating under reflux facilitates substitution, giving the target compound.
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Haloethyl sulfanyl derivative | Ethanol | Reflux | ~70-80% |
Representative Synthetic Pathway
| Step | Description | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 1-methylimidazole | Methyl iodide, potassium carbonate, acetone, reflux | 85-90% | Methylation of imidazole |
| 2 | Preparation of haloethyl sulfide | 2-Chloroethyl chloride + methylthiol | Room temp, DMF, 24h | 75-85% |
| 3 | Nucleophilic substitution with ethylamine | Haloethyl sulfide + ethylamine | Reflux, ethanol | 70-80% |
| 4 | Final purification | Chromatography | N/A | Purity >95% |
Data Tables and Reaction Parameters
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield | Remarks |
|---|---|---|---|---|---|---|
| Imidazole methylation | Methyl iodide, K2CO3 | Acetone | Reflux | 12h | 85-90% | Selective methylation at N1 |
| Sulfanyl linkage formation | 2-Chloroethyl chloride, methylthiol | DMF | Room temp to 50°C | 24h | 75-85% | Nucleophilic substitution |
| Amine substitution | Ethylamine | Ethanol | Reflux | 12-16h | 70-80% | Final step to form target compound |
Research Findings and Optimization Strategies
- Catalysts and Additives: Use of phase-transfer catalysts or bases such as potassium carbonate enhances nucleophilic substitution efficiency.
- Reaction Monitoring: TLC and NMR spectroscopy are employed to monitor intermediate formation and completion.
- Purification: Column chromatography with silica gel and suitable eluents ensures high purity, critical for biological activity studies.
- Yield Optimization: Excess ethylamine and controlled reaction temperatures prevent side reactions and improve overall yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The sulfanyl group can undergo redox reactions, contributing to its biological activity. The ethyl group provides lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Molecular Properties
The table below compares the target compound with structurally related amines, emphasizing key differences in substituents, molecular weight, and physicochemical properties:
Key Observations:
Substituent Position : The position of the imidazole substituent (2- vs. 4-) significantly alters electronic properties. For example, the 2-sulfanyl group in the target compound may enhance hydrogen bonding compared to 4-substituted analogues .
Molecular Weight and Solubility : The hydrochloride salt form of the target compound increases molecular weight (193.69 vs. 125.17 for the free base in CAS 501-75-7), likely improving aqueous solubility .
Biological Activity
Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine, also known by its CAS number 1250882-68-8, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
This compound has the molecular formula and a molecular weight of 185.29 g/mol. The structure features an imidazole ring, which is known for its role in various biological functions.
The biological activity of this compound is primarily attributed to the presence of the imidazole moiety, which is a common scaffold in many bioactive compounds. Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of imidazole derivatives, suggesting that compounds with similar structures may exhibit significant antibacterial activity. For instance, a study reported that certain imidazole derivatives demonstrated high inhibition zones against Escherichia coli, indicating potential as antibacterial agents .
Neuroprotective Effects
There is emerging evidence that imidazole derivatives may possess neuroprotective effects. A study highlighted the ability of certain imidazole compounds to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells . This suggests that this compound could have applications in neurodegenerative disease treatment.
Table 1: Summary of Biological Activities of Imidazole Derivatives
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Potential antimicrobial and anticancer activity | |
| Avapritinib | Inhibitor of mutant KIT | |
| Imidazole-based compounds | Neuroprotective effects |
Research Findings
Several studies have focused on synthesizing and characterizing imidazole derivatives with varying substituents to enhance their biological activity. For instance, modifications to the imidazole ring or the addition of sulfur-containing groups have been shown to increase antibacterial potency and selectivity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
